Pyrroline Nitrogen Basicity: N-Methylmyosmine vs. Myosmine pKa Shift Drives Insect nAChR Binding Dichotomy
N-Methylmyosmine (dihydronicotyrine) exhibits a pKa′ value near the pH of insect body fluid (~7–8), whereas myosmine has a measured pKa of only 5.26 (25°C). This ΔpKa of approximately 2–3 units shifts the pyrroline nitrogen from a weakly basic (largely unprotonated at physiological pH) to a highly basic state (extensively protonated), which is the established requirement for nicotinic acetylcholine receptor (nAChR) binding [1][2]. In a radio-receptor assay using [³H]α-bungarotoxin binding sites on housefly (Musca domestica) and honeybee (Apis mellifera) head membrane nAChR preparations, dihydronicotyrine was classified as having 'strong binding affinity,' whereas myosmine, nicotyrine, and cotinine—all with low basic nitrogen—showed no meaningful binding [2]. For mammalian α4β2 nAChR, myosmine has a measured Ki of 3300 nM; no equivalent Ki has been reported for N-methylmyosmine at mammalian nAChRs, but the insect data provide a consistent class-level inference that N-methylation transforms the compound from a non-binder to a strong nAChR ligand .
| Evidence Dimension | Pyrroline nitrogen basicity (pKa) and insect nAChR binding |
|---|---|
| Target Compound Data | pKa′ ≈ 7–8 (near insect body fluid pH); Strong binding to insect nAChR |
| Comparator Or Baseline | Myosmine: pKa 5.26 (25°C); No binding to insect nAChR; α4β2 nAChR Ki = 3300 nM |
| Quantified Difference | ΔpKa ≈ 2–3 units; Qualitative binding dichotomy (strong vs. none) in insect nAChR radio-receptor assay |
| Conditions | Housefly and honeybee head membrane [³H]α-bungarotoxin binding assay (Yamamoto et al., 1992); α4β2 nAChR cell-free assay for myosmine Ki |
Why This Matters
For any study involving nAChR pharmacology, insecticide screening, or nicotinoid structure-activity relationships, N-methylmyosmine and myosmine cannot be interchanged because N-methylation completely inverts the compound's receptor binding profile from 'inactive' to 'strong binder.'
- [1] Yamamoto I, Soeda Y, Kamimura H, Yamamoto R. Studies on Nicotinoids as an Insecticide Part VII. Cholinesterase Inhibition by Nicotinoids and Pyridylalkyl-amines—Its Significance to Mode of Action. Agric Biol Chem. 1968;32(11):1341-1348. View Source
- [2] Yamamoto I, Tomizawa M, Saito T, Miyamoto T, Walcott EE, Sumikawa K. Binding of Nicotinoids and the Related Compounds to the Insect Nicotinic Acetylcholine Receptor. J Pestic Sci. 1992;17(4):231-236. View Source
